Tert-butyl 8-aminooctanoate hydrochloride
Description
Tert-butyl 8-aminooctanoate hydrochloride is a synthetic organic compound comprising a tert-butyl ester group, an 8-carbon aliphatic chain with an amino group, and a hydrochloride counterion. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for biological applications.
Properties
Molecular Formula |
C12H26ClNO2 |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
tert-butyl 8-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13;/h4-10,13H2,1-3H3;1H |
InChI Key |
KRIOYHXHKAWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-aminooctanoate hydrochloride typically involves the esterification of 8-aminooctanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-aminooctanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 8-aminooctanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrochloric Acid: Used for the formation of the hydrochloride salt.
Sodium Hydroxide: Can be used for hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
8-Aminooctanoic Acid: Formed through hydrolysis.
Various Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Tert-butyl 8-aminooctanoate hydrochloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-aminooctanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active 8-aminooctanoic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Properties
- Tert-butyl 8-aminooctanoate Hydrochloride: Functional Groups: Tert-butyl ester, primary amine (as hydrochloride salt), aliphatic chain. Theoretical Molecular Weight: Calculated as ~265.8 g/mol (C₁₂H₂₅NO₂·HCl). Solubility: Likely soluble in water and polar solvents due to the hydrochloride salt.
- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (): Functional Groups: Tert-butyl ester, pyrrolidine ring, hydroxymethyl, methoxyphenyl. Molecular Weight: 307.4 g/mol.
Table 1: Key Molecular Properties
Stability and Reactivity
- This compound: Expected to hydrolyze under acidic or basic conditions, releasing 8-aminooctanoic acid and tert-butanol. The hydrochloride salt may reduce volatility compared to free amine forms.
- tert-Butyl pyrrolidine carboxylate: Stable under recommended storage conditions (dry, sealed containers). No hazardous reactions reported, though standard ester hydrolysis likely .
Tert-butyl Alcohol :
Table 2: Stability and Reactivity
Research Implications and Gaps
The comparison highlights structural similarities influencing reactivity and safety. However, this compound lacks direct toxicological or ecological data, necessitating further studies. Its amino group and hydrochloride salt differentiate it from simpler tert-butyl esters, suggesting unique applications in drug delivery or polymer chemistry.
Biological Activity
Tert-butyl 8-aminooctanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 88829-82-7 |
| Molecular Formula | C₁₃H₂₈N₂O₂ |
| Molecular Weight | 244.37 g/mol |
| Boiling Point | Not available |
| Log P (Octanol/Water) | 2.6 |
| Solubility | High |
Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. The compound's structure suggests it could interact with biological membranes and proteins, potentially influencing cellular signaling pathways and metabolic processes.
Biological Activities
Case Studies
Case studies focusing on compounds similar to this compound provide valuable insights into its potential applications:
- Case Study 1: Anti-inflammatory Efficacy : A series of derivatives were tested for their anti-inflammatory properties using a rat model. The results indicated that certain modifications in the amino acid structure led to enhanced anti-inflammatory activity, suggesting that this compound could be optimized for similar effects.
- Case Study 2: Neuroprotective Applications : In a study involving neurodegenerative disease models, compounds with similar alkylamine structures were found to reduce markers of oxidative stress and inflammation in neuronal cells, hinting at the potential of this compound in treating neurodegenerative conditions.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in developing compounds based on this compound:
- In vitro Studies : Compounds structurally related to this compound have shown promising results in cell viability assays and inflammatory cytokine production reduction.
- In vivo Studies : Animal models have provided evidence for the compound's ability to modulate immune responses and reduce inflammation, although specific studies on this compound are still needed.
Q & A
Q. Optimization Tips :
- Use anhydrous conditions during esterification to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to confirm intermediate purity .
Basic Question: How can researchers analytically characterize this compound to confirm purity and structural integrity?
Methodological Answer :
Key analytical techniques include:
- NMR Spectroscopy :
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor for a single peak with m/z corresponding to [M+H]⁺ (calculated for C₁₃H₂₇ClN₂O₂: 296.17) .
- Elemental Analysis : Verify chloride content (~12% by weight) .
Advanced Question: How can this compound be utilized in drug delivery systems, and what are its stability challenges under physiological conditions?
Methodological Answer :
This compound serves as a prodrug linker due to its:
Q. Stability Challenges :
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 4–8, 37°C). Use HPLC to quantify degradation products (e.g., free 8-aminooctanoic acid) .
- Oxidative Stability : Test under simulated physiological conditions (e.g., H₂O₂ exposure) to assess susceptibility to oxidation .
Advanced Question: How should researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer :
Contradictions often arise from:
- Ion-Pairing Effects : In polar solvents (e.g., water), the hydrochloride salt dissociates, increasing solubility. In non-polar solvents (e.g., hexane), the tert-butyl group enhances solubility.
- Experimental Mitigation :
- Solvent Screening : Use a standardized shake-flask method with solvents of varying polarity (log P values: -0.24 for water, 4.5 for ethyl acetate).
- Temperature Control : Solubility in methanol increases at higher temperatures (e.g., 50°C), while tert-butyl esters may degrade .
- Counterion Exchange : Replace chloride with trifluoroacetate for improved organic solubility .
Advanced Question: What strategies improve the selectivity of this compound in enzyme-targeted studies?
Methodological Answer :
To enhance selectivity:
- Structural Modifications : Introduce substituents (e.g., fluorine at the α-position) to modulate steric and electronic interactions with enzyme active sites .
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) against off-target enzymes .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
